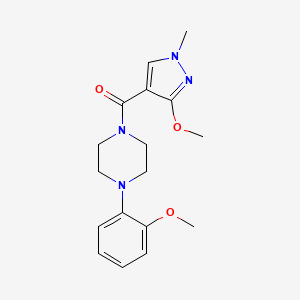

![molecular formula C17H12N4O2S B6483212 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide CAS No. 941925-01-5](/img/structure/B6483212.png)

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is a chemical compound with a molecular formula of C14H12N4O4S2 . It is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases .

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described in the literature . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . These reactions often involve condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C14H12N4O4S2 . The structure of related compounds has been determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

Thiazolopyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized via the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Scientific Research Applications

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes may lead to the inhibition of inflammation and cancer cell growth. In addition, this compound may also act as an antioxidant, which could be beneficial in the treatment of neurodegenerative diseases.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which may lead to the inhibition of inflammation. In addition, this compound has been found to have anti-cancer effects by inducing apoptosis in cancer cells. The compound has also been found to have anti-microbial properties, which may be beneficial in the treatment of infectious diseases. Finally, this compound has been found to act as an antioxidant, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide in lab experiments include its novel chemical structure, which makes it an attractive candidate for further research and development. In addition, the compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using this compound in lab experiments. For example, the compound is not widely available, and it is expensive to synthesize. In addition, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study the compound in detail.

Future Directions

Given its novel chemical structure and potential therapeutic applications, there are many potential future directions for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide research. These include further studies to determine the exact mechanism of action of the compound and its effects on various diseases. In addition, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, further studies are needed to develop methods for synthesizing this compound more efficiently and cost-effectively.

Synthesis Methods

The synthesis of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide was accomplished via a two-step process. The first step involved the formation of the quinoline-2-carboxamide moiety by reacting 4-chloro-2-hydroxybenzaldehyde with 2-aminobenzoic acid in the presence of ethyl acetate and sodium carbonate. The second step involved the formation of the 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl moiety by reacting the quinoline-2-carboxamide with methyl iodide in the presence of potassium carbonate. The two steps were then combined to form this compound.

properties

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-10-14(16(23)21-8-9-24-17(21)18-10)20-15(22)13-7-6-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZQSDLQITSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)

![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)

![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)

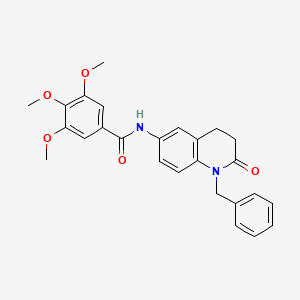

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)

![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483223.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483243.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483249.png)